(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Precursor for PET tracer [11C]-PE2I
Brand Name:
Vulcanchem
CAS No.:
311351-26-5
VCID:
VC0149634
InChI:
InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1
SMILES:
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI
Molecular Formula:
C18H22INO2
Molecular Weight:
411.29
(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
CAS No.: 311351-26-5
Cat. No.: VC0149634
Molecular Formula: C18H22INO2
Molecular Weight: 411.29
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Precursor for PET tracer [11C]-PE2I |
|---|---|
| CAS No. | 311351-26-5 |
| Molecular Formula | C18H22INO2 |
| Molecular Weight | 411.29 |
| IUPAC Name | (1R,2S,3S,5S)-8-(3-iodoprop-2-enyl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1 |
| SMILES | CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator